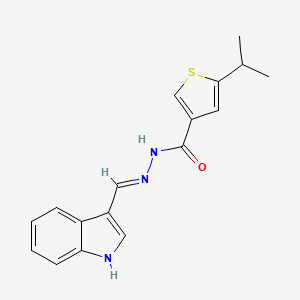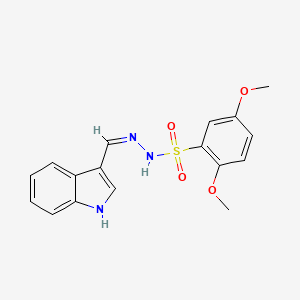
N'-(4-butoxybenzylidene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide
Descripción general
Descripción
N-(4-butoxybenzylidene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, commonly known as BBHQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBHQ belongs to the class of hydrazone derivatives and has been reported to possess various biological activities.
Mecanismo De Acción
The mechanism of action of BBHQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BBHQ has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription. BBHQ has also been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, BBHQ has been reported to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
BBHQ has been reported to possess various biochemical and physiological effects. In vitro studies have shown that BBHQ can induce apoptosis in cancer cells by activating the caspase-dependent pathway. BBHQ has also been reported to inhibit the replication of various viruses, such as HIV, influenza, and hepatitis C virus. In vivo studies have shown that BBHQ can reduce the growth of tumors in animal models. BBHQ has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBHQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. BBHQ is also highly soluble in organic solvents, which makes it easy to handle in experiments. However, BBHQ has some limitations for lab experiments. It is not very water-soluble, which limits its use in aqueous environments. Additionally, BBHQ has not been extensively studied for its toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for BBHQ research. First, further studies are needed to elucidate the mechanism of action of BBHQ. Second, more studies are needed to investigate the potential applications of BBHQ in various fields, such as medicinal chemistry, material science, and analytical chemistry. Third, studies are needed to investigate the toxicity of BBHQ and its potential side effects. Fourth, further studies are needed to optimize the synthesis method of BBHQ and to develop more efficient and cost-effective methods for its synthesis. Finally, studies are needed to investigate the potential of BBHQ as a therapeutic agent for various diseases, such as cancer, viral infections, and inflammatory disorders.
Conclusion:
In conclusion, BBHQ is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBHQ has been reported to possess various biological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory activities. BBHQ has several advantages for lab experiments, but it also has some limitations. Further studies are needed to elucidate the mechanism of action of BBHQ, investigate its potential applications, and optimize its synthesis method.
Aplicaciones Científicas De Investigación
BBHQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BBHQ has been reported to possess various biological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory activities. In material science, BBHQ has been used as a building block for the synthesis of novel functional materials, such as metal-organic frameworks and coordination polymers. In analytical chemistry, BBHQ has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(2-hydroxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-2-3-16-33-20-14-12-19(13-15-20)18-28-30-27(32)23-17-25(22-9-5-7-11-26(22)31)29-24-10-6-4-8-21(23)24/h4-15,17-18,31H,2-3,16H2,1H3,(H,30,32)/b28-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLJOWAGXDKAAK-MTDXEUNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-butoxyphenyl)methylidene]-2-(2-hydroxyphenyl)quinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731176.png)
![9-methyl-3-(4-morpholinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B3731181.png)
![N-(2-ethylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B3731197.png)
![N-(3,4-difluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B3731198.png)
![5-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731206.png)




![N-(4-chlorophenyl)-2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B3731259.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide](/img/structure/B3731261.png)
![4-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B3731265.png)
![2,5-dichloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731273.png)
![N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B3731275.png)